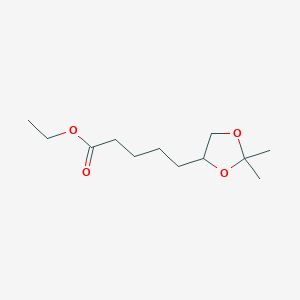

Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate

Description

Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate (CAS: 119392-31-3 ) is a chiral ester featuring a 2,2-dimethyl-1,3-dioxolane moiety. This cyclic ketal group serves as a protecting group for vicinal diols, enhancing stability during synthetic processes. The compound is structurally characterized by a pentanoate ester backbone linked to a dioxolane ring, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its applications span chiral building blocks for nucleosides (e.g., adenine derivatives ) and intermediates in metal-free trifluoromethylthiolation reactions .

Properties

IUPAC Name |

ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHASROAESAUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate typically involves the reaction of ethyl 5-bromopentanoate with 2,2-dimethyl-1,3-dioxolane-4-methanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom is replaced by the dioxolane moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where the ring can be opened or modified.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to open the dioxolane ring under acidic or basic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations. The dioxolane ring provides stability and reactivity, allowing for selective modifications. The ester group can be hydrolyzed to form carboxylic acids, which can further participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The key distinction lies in the presence of the dioxolane ring, which differentiates it from other esters. Below is a comparative analysis with analogous compounds:

Reactivity and Stability

- Dioxolane Stability: The 2,2-dimethyl-1,3-dioxolane group in the target compound confers resistance to acidic hydrolysis compared to unprotected diols . In contrast, keto esters like Ethyl 5-(3-oxocyclohexyl)pentanoate are prone to enolate formation and nucleophilic attack at the ketone position .

- Electron-Withdrawing Effects: Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate exhibits enhanced electrophilicity at the ketone due to phenyl and acetyl groups, enabling diverse condensation reactions . The target compound’s dioxolane lacks such electronic effects but offers steric protection.

- Fluorine Substituents: Ethyl 5-(2,4-difluorophenoxy)pentanoate’s fluorine atoms enhance metabolic stability and bioavailability, making it suitable for drug development, unlike the non-fluorinated dioxolane derivative .

Research Findings and Data

Physical and Spectral Data

- Target Compound: Boiling Point/MP: Not explicitly reported, but similar dioxolane esters are typically liquids at room temperature . Optical Rotation: Chiral derivatives (e.g., ) show significant optical activity ([α]D25: +40° in CHCl3), suggesting the target compound may exhibit similar chirality.

Biological Activity

Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is a chiral compound with the molecular formula C₁₂H₂₂O₄ and a molecular weight of approximately 230.30 g/mol. This compound features a pentanoate moiety linked to a 2,2-dimethyl-1,3-dioxolane ring, which contributes to its unique structural properties. The biological activity of this compound has garnered interest due to its potential applications in pharmaceuticals and organic synthesis.

Structural Characteristics

The presence of the dioxolane ring enhances the compound's stability and solubility in organic solvents, making it suitable for various applications. Its stereochemistry plays a crucial role in its biological interactions, influencing how it interacts with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.30 g/mol |

| Functional Groups | Pentanoate, Dioxolane |

Biological Applications

This compound has potential applications in several fields:

- Pharmaceuticals : Its unique structure may lead to novel therapeutic agents.

- Organic Synthesis : The compound can serve as an intermediate in various chemical reactions.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promise in targeting cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest.

- Antioxidant Properties : Compounds containing dioxolane rings often demonstrate antioxidant capabilities, neutralizing free radicals and reducing oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anticancer Studies : A study on structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines. For instance, EBC-23, a related compound from the Australian rainforest, demonstrated potent anticancer activity through selective targeting of cancer cells while sparing normal cells .

- Toxicity Assessments : The development of bio-based solvents has highlighted the importance of toxicity testing for new compounds. A case study on methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate emphasized the need for comprehensive toxicity evaluations alongside efficacy assessments .

- Pharmacological Potential : Research into compounds with dioxolane structures suggests they may act as effective drug candidates due to their ability to modulate biological pathways involved in disease processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.